![molecular formula C12H14ClNO3 B12116879 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- CAS No. 81778-16-7](/img/structure/B12116879.png)
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-
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Overview
Description
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- is a chemical compound known for its diverse applications in various fields. It is a white solid with a molecular formula of C12H14ClNO2 and a molar mass of 239.698 g/mol .
Preparation Methods
The synthesis of 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- involves several steps. One common method includes the reaction of 2-chlorobenzyl chloride with 4,4-dimethyl-2-oxazolidinone in the presence of a base . The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- undergoes various chemical reactions, including:
Scientific Research Applications
Herbicidal Applications
The primary application of 3-Isoxazolidinone is in agriculture, where it serves as an effective herbicide. It is particularly recognized for its ability to control both grassy and broadleaf weeds. The mechanism of action involves the inhibition of specific biochemical pathways essential for plant growth, leading to effective weed management without significantly harming desirable crops.
Case Study 1: Herbicidal Efficacy
A study conducted on various formulations containing 3-Isoxazolidinone demonstrated its effectiveness against common agricultural weeds such as Amaranthus species and Cynodon dactylon. Field trials indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a selective herbicide in crop management strategies.
Weed Species | Control Method | Effectiveness (%) |
---|---|---|
Amaranthus retroflexus | Application of 3-Isoxazolidinone | 85% |
Cynodon dactylon | Application of 3-Isoxazolidinone | 78% |
Case Study 2: Environmental Impact Assessment
An environmental impact assessment evaluated the persistence and degradation of 3-Isoxazolidinone in soil and water systems. Results indicated that the compound has a moderate half-life in soil (approximately 14 days) but degrades more rapidly in aquatic environments due to microbial activity. This suggests that while it is effective as a herbicide, its environmental persistence is manageable within agricultural contexts.
Potential Pharmaceutical Applications
Beyond its agricultural use, there is emerging interest in the pharmaceutical potential of 3-Isoxazolidinone. Its unique structure may provide avenues for developing novel therapeutic agents. Preliminary studies suggest that similar compounds exhibit antimicrobial properties and could be explored for their effects against various pathogens.
Mechanism of Action
The mechanism of action of 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- involves the inhibition of the isoprenoid pathway . This inhibition affects the production of essential compounds such as gibberellin, plastoquinone, carotenoids, and the phytol tail of chlorophyll . The exact molecular targets and pathways involved are still under investigation, but it is known to suppress the biosynthesis of chlorophyll and other plant pigments .
Comparison with Similar Compounds
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- is unique compared to other similar compounds due to its specific structure and mode of action. Similar compounds include:
2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone: This compound shares a similar structure but lacks the hydroxy group, which may affect its reactivity and applications.
4,4-dimethyl-3-isoxazolidinone: This compound lacks both the chlorophenyl and hydroxy groups, making it less effective as an herbicide.
Biological Activity
3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- is a heterocyclic compound with significant biological activity, primarily recognized for its herbicidal properties. Its molecular formula is C₁₂H₁₄ClNO₃, and it has a molecular weight of approximately 255.70 g/mol. This compound is structurally characterized by a five-membered ring containing nitrogen and oxygen atoms, along with a chlorophenyl group and hydroxyl group that contribute to its biological effects.
Chemical Structure
The structure of 3-Isoxazolidinone can be represented as follows:
Synthesis
The synthesis of 3-Isoxazolidinone typically involves cyclization reactions using N-hydroxy-2,2-dimethylpropanamide derivatives. Various methods can enhance yield and purity, including cyclization of chloro-substituted compounds followed by alkylation with 2-chlorobenzyl chloride.
Herbicidal Properties
3-Isoxazolidinone exhibits significant herbicidal activity against both grassy and broad-leaf weeds. Its mechanism of action primarily involves the inhibition of carotenoid biosynthesis in plants, which is essential for photosynthesis and plant growth. This selective action allows for effective weed control while minimizing harm to desirable crops .
Table 1: Herbicidal Activity Comparison
Compound Name | Mechanism of Action | Notable Features |
---|---|---|
Clomazone | Carotenoid biosynthesis inhibitor | Effective against a wide range of weeds |
Isoxaflutole | Inhibits specific grass weeds | Selective herbicide with unique substituents |
Metolachlor | Pre-emergent control | Different mechanism targeting weed germination |
Metabolism and Active Forms
Research indicates that 3-Isoxazolidinone can be metabolized into other active forms, enhancing its effectiveness in target environments. This metabolic pathway contributes to its persistence and efficacy as a herbicide in agricultural applications.
Efficacy in Agricultural Settings
In various field trials, 3-Isoxazolidinone demonstrated effective control over common weed species without adversely affecting crop yields. For instance, studies conducted in rice cropping systems showed that the application of this compound significantly reduced weed biomass while maintaining high rice productivity levels .
Environmental Impact
The environmental behavior of 3-Isoxazolidinone has been studied concerning its persistence in soil and potential leaching into water sources. Research findings suggest that the use of biochar amendments can mitigate the contamination risks associated with clomazone (the commercial name for formulations containing this compound) in agricultural settings .
Properties
CAS No. |
81778-16-7 |
---|---|
Molecular Formula |
C12H14ClNO3 |
Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3 |
InChI Key |
MDZOMCCXUBFSBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)O)C |
Origin of Product |
United States |
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